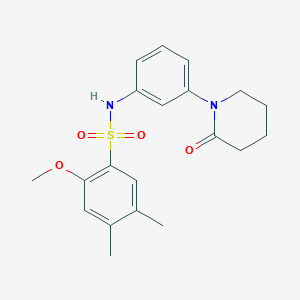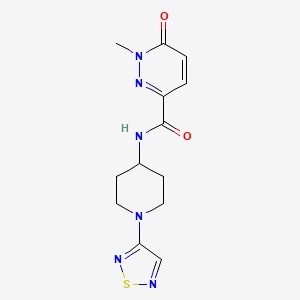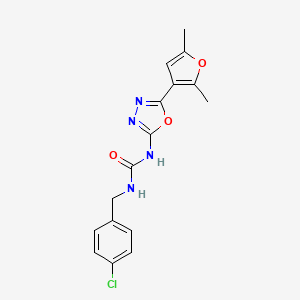
1-(4-Chlorobenzyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Chlorobenzyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea is a urea derivative that is likely to possess interesting chemical and biological properties due to the presence of various functional groups such as chlorobenzyl, oxadiazole, and dimethylfuran. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential applications, particularly in the field of fungicidal activity and anticancer properties.
Synthesis Analysis
The synthesis of related urea derivatives involves the reaction of an amine with an isocyanate. For instance, the synthesis of 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea was achieved by reacting 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole with 4-chlorobenzoyl isocyanate . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials that contain the 2,5-dimethylfuran and 1,3,4-oxadiazol moieties.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. These techniques provide information about the functional groups present and the overall molecular architecture. For example, the structure of the synthesized compound in paper was confirmed using these methods, suggesting that a similar approach would be applicable for the analysis of 1-(4-Chlorobenzyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including rearrangements and isomerization. Paper describes the rearrangement with oxide ion transfer in reactions of a chloro-dihydrothiazole derivative with ureas, leading to cis-(Z)-trans-(E) isomerism. This indicates that the compound may also exhibit interesting reactivity patterns, potentially leading to different isomeric forms under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of a chlorobenzyl group, for instance, could impart certain lipophilic characteristics, while the oxadiazole and dimethylfuran groups could affect the compound's electronic properties and reactivity. The biological activity of these compounds, as seen in paper , where the synthesized compound exhibited good fungicidal activity, suggests that the compound may also have potential biological applications. Additionally, the cytotoxicity of similar compounds against human adenocarcinoma cells, as reported in paper , indicates the possibility of anticancer activity.
科学的研究の応用
Synthesis and Characterization
Novel Synthesis Methods : The synthesis of urea and thiourea derivatives bearing 1,2,4-oxadiazole rings demonstrates innovative approaches to creating biologically active compounds. These methods involve the reaction of amidoximes with chloroacetyl chloride in the presence of pyridine, highlighting a new series of potential biologically active compounds containing both oxadiazole and urea/thiourea moiety (Ölmez & Waseer, 2020).
Chemical Reactivity Studies : Investigations into the reactions of ureas with various chemical entities reveal insights into their reactivity and potential for forming new chemical structures. For example, studies on the rearrangement with oxide ion transfer in reactions of chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde with ureas have uncovered new possibilities for cis-(Z)-and trans-(E)-N-(2,4-dioxothiazolidin-5-ylidenemethyl)ureas (Spitsyn & Vdovichenko, 2006).
Heterocyclic Ureas and Their Complexation : The synthesis and complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures provide a foundation for understanding the structural behavior of these compounds in solution. This research underscores the potential for designing self-assembling materials based on urea functionalities (Corbin et al., 2001).
Potential Applications
Biological Activity and Anticancer Agents : The discovery of new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents represents a significant advance. These compounds demonstrate significant antiproliferative effects against various cancer cell lines, indicating their potential as novel therapeutic agents (Feng et al., 2020).
Antioxidant Activity : The synthesis of derivatives related to oxadiazoles and their evaluation for antioxidant activity showcase the diverse utility of these compounds beyond their structural interest. This research points towards the potential for developing new antioxidants based on the oxadiazole framework (George et al., 2010).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-9-7-13(10(2)23-9)14-20-21-16(24-14)19-15(22)18-8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPXIZGYFBHGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



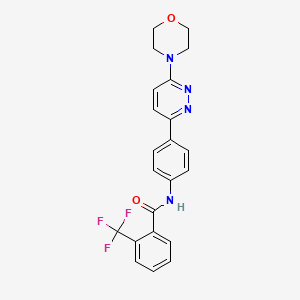
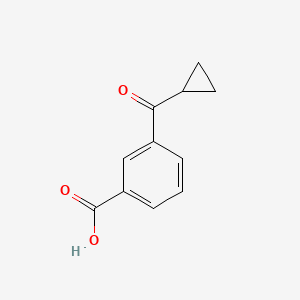
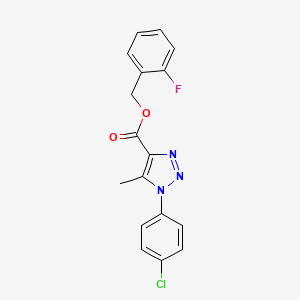
![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)
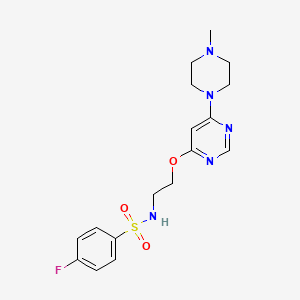
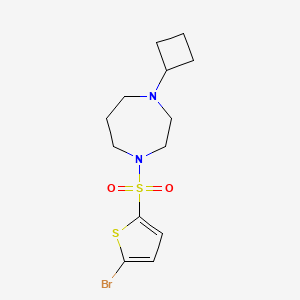
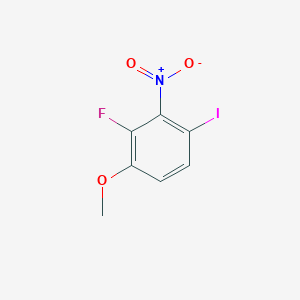
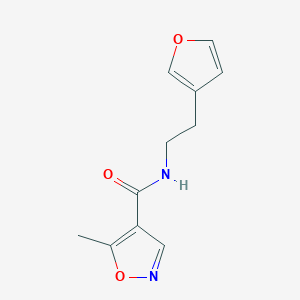
![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)
